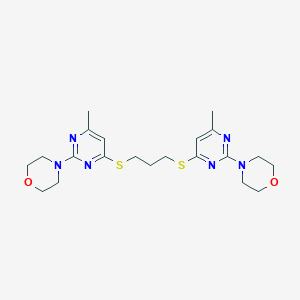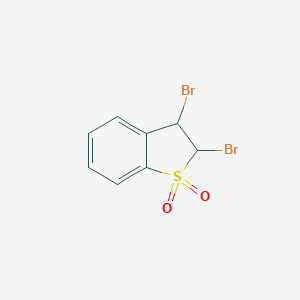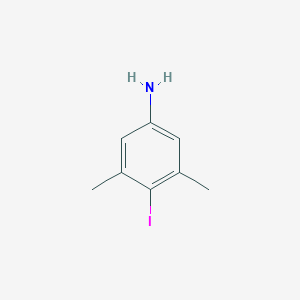
2,4-Dimethyl-8-hydroxychinolin
Übersicht
Beschreibung
2,4-Dimethyl-8-hydroxyquinoline is a derivative of 8-hydroxyquinoline, a bicyclic compound consisting of a pyridine ring fused to a phenol ring, with hydroxyl group attached at position 8.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-8-hydroxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential anticancer and neuroprotective effects.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
2,4-Dimethyl-8-hydroxyquinoline (DMHQ) is a derivative of 8-hydroxyquinoline (8-HQ), a compound known to exhibit a wide range of biological activities . The primary targets of DMHQ are likely similar to those of 8-HQ, which include a diverse range of targets due to its privileged structure . The close proximity of the hydroxyl group to the heterocyclic nitrogen in 8-HQ makes it a good monoprotic bidentate chelating agent, forming complexes with a wide range of metal ions .
Mode of Action
Based on the properties of 8-hq, it can be inferred that dmhq likely interacts with its targets through the formation of complexes with metal ions . These complexes can then interact with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
8-hq and its derivatives have been shown to impact a variety of biological activities, including antimicrobial, anticancer, and antifungal effects . It’s plausible that DMHQ, as a derivative of 8-HQ, may also influence these pathways.
Result of Action
Given the broad range of biological activities exhibited by 8-hq and its derivatives, it’s plausible that dmhq could have similar effects . These could potentially include antimicrobial, anticancer, and antifungal activities.
Biochemische Analyse
Biochemical Properties
The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 2,4-Dimethyl-8-hydroxyquinoline a good monoprotic bidentate chelating agent . It forms four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ .
Molecular Mechanism
The close proximity of the hydroxyl group to the heterocyclic nitrogen in 8-hydroxyquinoline derivatives allows them to form complexes with various metal ions . This could potentially influence enzyme activity, gene expression, and other molecular processes.
Metabolic Pathways
Given its ability to form complexes with various metal ions , it could potentially interact with various enzymes or cofactors and influence metabolic flux or metabolite levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-8-hydroxyquinoline typically involves the alkylation of 8-hydroxyquinoline with appropriate alkylating agents. One common method includes the reaction of 8-hydroxyquinoline with 2,4-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aprotic solvent like acetone under reflux conditions .
Industrial Production Methods: Industrial production of 2,4-Dimethyl-8-hydroxyquinoline often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as tetrabutylammonium iodide may be used to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dimethyl-8-hydroxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: The parent compound with similar chelating properties but less specificity.
2-Methyl-8-hydroxyquinoline: A derivative with one methyl group, exhibiting similar but less potent biological activities.
4-Methyl-8-hydroxyquinoline: Another derivative with a single methyl group, used in similar applications.
Uniqueness: 2,4-Dimethyl-8-hydroxyquinoline is unique due to the presence of two methyl groups at positions 2 and 4, which enhances its lipophilicity and biological activity. This structural modification allows for better interaction with biological targets and improved efficacy in various applications .
Eigenschaften
IUPAC Name |
2,4-dimethylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-6-8(2)12-11-9(7)4-3-5-10(11)13/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFZNPGAWHMSRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609216 | |
| Record name | 2,4-Dimethylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115310-98-0 | |
| Record name | 2,4-Dimethylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethyl-8-quinolinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-but-2-enedioic acid;7-methyl-2-(4-methylpiperazin-1-yl)-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B55770.png)

![2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid](/img/structure/B55774.png)
![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B55775.png)






